molecular formula C18H25N3O2 B3897528 1-{2-[3-(4-methylbenzoyl)-1-imidazolidinyl]-2-oxoethyl}piperidine

1-{2-[3-(4-methylbenzoyl)-1-imidazolidinyl]-2-oxoethyl}piperidine

Cat. No. B3897528
M. Wt: 315.4 g/mol
InChI Key: GACGNSJUPVJHFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[3-(4-methylbenzoyl)-1-imidazolidinyl]-2-oxoethyl}piperidine, commonly known as "MIBPI" is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been found to possess a unique set of biochemical and physiological properties that make it an attractive candidate for a variety of research studies. In

Mechanism of Action

The mechanism of action of MIBPI is complex and involves a variety of biochemical pathways. One of the primary mechanisms of action is the inhibition of monoamine oxidase, which leads to an increase in the levels of neurotransmitters such as dopamine and serotonin in the brain. In addition, MIBPI has been found to have a direct effect on the activity of certain ion channels in the brain, which can further modulate neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MIBPI are diverse and depend on a variety of factors, including dosage, administration route, and duration of exposure. Some of the most notable effects of MIBPI include an increase in the levels of dopamine and serotonin in the brain, a reduction in the activity of certain ion channels, and an alteration of neuronal firing patterns. These effects can have a variety of downstream effects on behavior, cognition, and mood.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using MIBPI in scientific research is its potent and selective effects on the central nervous system. This makes it an attractive candidate for studying a variety of neurological and psychiatric disorders. However, there are also some limitations to using MIBPI in lab experiments. For example, the compound is highly lipophilic and can be difficult to administer in certain animal models. In addition, the compound has a relatively short half-life, which can make it challenging to study its effects over longer periods of time.

Future Directions

There are a variety of future directions for research on MIBPI. One promising area of research is in the development of novel therapies for neurological and psychiatric disorders. MIBPI has been found to have a potent effect on the central nervous system, and there is growing interest in exploring its potential therapeutic applications. In addition, there is also interest in studying the molecular mechanisms underlying the effects of MIBPI, which could lead to the development of more potent and selective compounds. Finally, there is also interest in exploring the potential use of MIBPI as a tool for studying the neural circuitry underlying behavior and cognition.
In conclusion, MIBPI is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has a unique set of biochemical and physiological properties that make it an attractive candidate for a variety of research studies. While there are some limitations to using MIBPI in lab experiments, there are also a variety of promising future directions for research on this compound.

Scientific Research Applications

MIBPI has been extensively studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research for MIBPI is in the field of neuroscience, where it has been found to have a potent effect on the central nervous system. MIBPI has been shown to be a potent inhibitor of monoamine oxidase, an enzyme that plays a critical role in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have a variety of effects on behavior and cognitive function.

properties

IUPAC Name

1-[3-(4-methylbenzoyl)imidazolidin-1-yl]-2-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-15-5-7-16(8-6-15)18(23)21-12-11-20(14-21)17(22)13-19-9-3-2-4-10-19/h5-8H,2-4,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACGNSJUPVJHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(C2)C(=O)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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